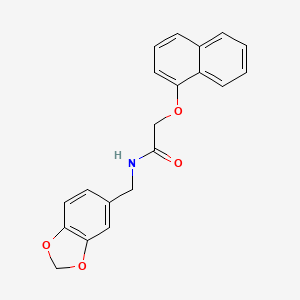

![molecular formula C14H11N3OS B5852123 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 105491-55-2](/img/structure/B5852123.png)

4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as those containing the 1,3,4-oxadiazole ring, typically involves a one-pot condensation reaction. For example, derivatives of 1,3,4-oxadiazole have been synthesized through reactions involving carboxylic acids, carbonyldiimidazole, and benzamidoximes, confirmed by techniques like IR, 1H NMR, and mass spectrometry (Kharchenko, Detistov, & Orlov, 2008). Although specific methods for 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine aren't provided, similar synthetic approaches can be inferred for this compound.

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole compounds has been detailed through NMR, MS, and X-ray diffraction methods. For instance, the structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole has been confirmed showing significant characteristics of the oxadiazole ring and its substituents (Shen et al., 2018).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions due to the presence of the oxadiazole ring, affecting their chemical properties. For example, derivatives of 1,3,4-oxadiazole have been shown to react with different reagents and conditions, leading to new compounds with varied biological activities. However, specific reactions of 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine are not detailed in the available literature.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the nature of chemical compounds. While exact data for 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine are not provided, related compounds show distinct physical properties based on their structure and substitution patterns. For instance, crystallography studies give insight into the molecular and crystal lattice structures, influencing the compound's physical state and stability (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including reactivity, electron distribution, and photophysical properties, can be explored through studies like DFT and TD-DFT. These studies provide insights into the electronic structure, helping to predict the chemical behavior of such compounds under various conditions (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).

Mécanisme D'action

The bioactive properties of 1,3,4-oxadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-oxadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Propriétés

IUPAC Name |

2-benzylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-2-4-11(5-3-1)10-19-14-17-16-13(18-14)12-6-8-15-9-7-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGQRLOMJKRAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355544 |

Source

|

| Record name | Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- | |

CAS RN |

105491-55-2 |

Source

|

| Record name | Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)

![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)

![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)

![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)

![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)

![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)

![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)